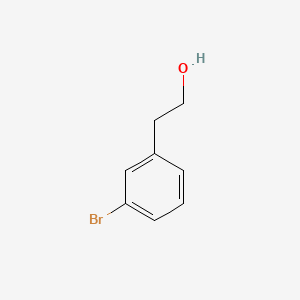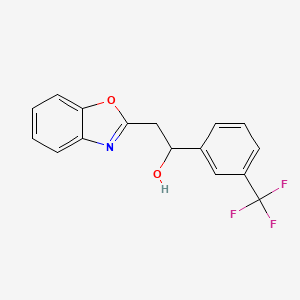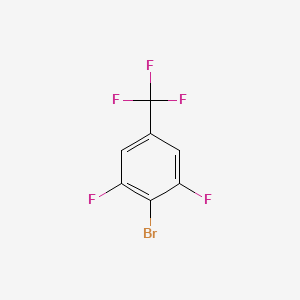
2-Bromo-1,1,1-trifluoropropano
Descripción general
Descripción
2-Bromo-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄BrF₃. It is a halogenated hydrocarbon, characterized by the presence of bromine and fluorine atoms. This compound is known for its unique chemical properties and is used in various industrial and research applications .
Aplicaciones Científicas De Investigación
2-Bromo-1,1,1-trifluoropropane is utilized in several scientific research fields:
Chemistry: Used as a reagent in the synthesis of trifluoroisopropyl derivatives.
Biology: Employed in the study of bioactive molecules.
Medicine: Involved in drug discovery, particularly in the synthesis of anti-cancer drugs.
Industry: Used in the production of industrially important phenylalkoxysilanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-1,1,1-trifluoropropane can be synthesized through the addition of anhydrous hydrogen bromide to 3,3,3-trifluoropropene in the presence of an activated carbon catalyst. The reaction is typically carried out at elevated temperatures ranging from 150°C to 800°C .
Industrial Production Methods: The industrial production of 2-Bromo-1,1,1-trifluoropropane follows similar synthetic routes, with a focus on optimizing yield and selectivity. The use of activated carbon as a catalyst ensures high conversion rates and economic efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1,1,1-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Hydrogen Bromide: Used in the synthesis of the compound.
Activated Carbon Catalyst: Enhances the reaction efficiency.
Major Products Formed:
Trifluoroisopropyl Derivatives: Formed through substitution reactions.
Various Halogenated Compounds: Resulting from addition reactions.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1,1-trifluoropropane involves its interaction with molecular targets through substitution and addition reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
- 2-Bromo-3,3,3-trifluoropropane
- 2-Bromo-1,1,1-trifluoropropene
- 1,1,1-Trifluoro-2-bromo-propane
Uniqueness: 2-Bromo-1,1,1-trifluoropropane is unique due to its specific combination of bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
IUPAC Name |
2-bromo-1,1,1-trifluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF3/c1-2(4)3(5,6)7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFIVNWCJZUQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382013 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-46-5 | |
| Record name | 2-Bromo-1,1,1-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane?
A1: Solvolysis reactions, where a solvent acts as a nucleophile, are fundamental in organic chemistry. Studying the solvolysis of 2-Bromo-1,1,1-trifluoropropane provides insights into:
- Structure-Reactivity Relationships (SAR): Investigating the influence of substituents on the reaction rate and product distribution helps establish how structural modifications impact reactivity. This is crucial for designing new synthetic routes and understanding the behavior of similar compounds. []
Q2: How is 2-Bromo-1,1,1-trifluoropropane used in the synthesis of (trifluoromethyl)oxirane?
A2: 2-Bromo-1,1,1-trifluoropropane serves as a key starting material in a novel synthetic route for (trifluoromethyl)oxirane. [] While the specific details of this method are not provided in the abstract, it likely involves a cyclization reaction where the bromine atom and a neighboring hydrogen are eliminated, leading to the formation of the oxirane ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















